1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

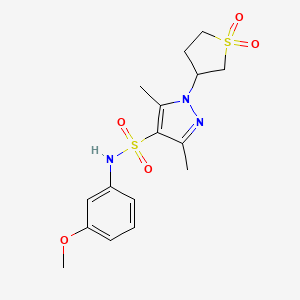

This compound features a pyrazole core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group and at the 4-position with a sulfonamide moiety linked to a 3-methoxyphenyl ring. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . The tetrahydrothiophene dioxide moiety may improve solubility or influence conformational dynamics due to its polar sulfone group .

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S2/c1-11-16(12(2)19(17-11)14-7-8-25(20,21)10-14)26(22,23)18-13-5-4-6-15(9-13)24-3/h4-6,9,14,18H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDUGUPTSIWKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring and a sulfonamide moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 389.5 g/mol. The presence of the dioxidotetrahydrothiophene and methoxyphenyl groups contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O4S |

| Molecular Weight | 389.5 g/mol |

| Structural Features | Pyrazole, Sulfonamide |

Antiparasitic Activity

Research has indicated that compounds similar to this pyrazole sulfonamide exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound acts as an inhibitor of TbN-myristoyltransferase (NMT)*, an enzyme critical for the survival of the parasite. A study demonstrated that modifications to the pyrazole sulfonamide series significantly improved blood-brain barrier permeability, which is crucial for treating both hemolymphatic and central nervous system stages of the disease .

Anticancer Properties

The structural motifs present in this compound suggest potential anticancer properties. Similar pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Compounds containing sulfonamide moieties are often investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of NMT : The compound inhibits TbNMT, leading to disrupted lipid metabolism in Trypanosoma brucei.

- Cellular Selectivity : While it shows relatively low selectivity at the enzyme level compared to human orthologues, it maintains a favorable cellular selectivity ratio .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrazole sulfonamide class:

- Study on Trypanosomiasis : A lead compound from this series was identified as having poor CNS exposure but significant efficacy against stage 1 HAT. Modifications improved its pharmacokinetic profile .

- Anticancer Studies : Research has shown that derivatives with similar structural features can inhibit cancer cell lines effectively, demonstrating IC50 values in the low micromolar range .

- Anti-inflammatory Research : Compounds with sulfonamide groups have been linked to reduced inflammation markers in vitro and in vivo models.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of protein kinases that are crucial for tumor cell proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : Research has demonstrated that this compound can significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms.

- Molecular Docking Studies : Computational analyses suggest that this compound has strong binding affinities to target proteins involved in cancer progression and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrazole 4-Position

- This analog’s reduced polarity may lower aqueous solubility compared to the sulfonamide derivative. The carbaldehyde group could serve as a synthetic intermediate for further derivatization .

- N-{[1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine (): The methylamine substituent introduces basicity (pKa ~10) absent in the sulfonamide. This may alter membrane permeability or target engagement.

Sulfonamide Nitrogen Modifications

- 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () :

The difluoromethyl group increases electronegativity and metabolic stability compared to the methoxyphenyl group. The nitro-pyrazole side chain introduces strong electron-withdrawing effects, which may enhance reactivity or alter pharmacokinetics (e.g., longer half-life due to reduced CYP450 metabolism) .

Heterocyclic Additions and Core Modifications

- However, increased molecular weight (589.1 g/mol vs. ~450 g/mol for the target compound) may reduce bioavailability .

Coumarin-Pyrazole Hybrids () : Fusion with coumarin introduces fluorescence properties and π-π stacking surfaces. These hybrids are structurally bulkier, which may limit blood-brain barrier penetration compared to the simpler pyrazole-sulfonamide scaffold .

Q & A

What are the optimal synthetic routes and conditions for preparing this sulfonamide-containing pyrazole derivative?

Level: Basic

Answer:

The synthesis of this compound involves coupling a tetrahydrothiophene dioxide moiety with a substituted pyrazole-sulfonamide precursor. Key steps include:

- Sulfonamide formation : Reacting a pyrazole intermediate with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) at room temperature .

- Tetrahydrothiophene dioxide incorporation : Cyclization or nucleophilic substitution reactions using reagents like SOCl₂ or H₂O₂ to oxidize the thiophene ring to its 1,1-dioxide form .

- Purification : Monitor reaction progress via TLC (n-hexane/ethyl acetate, 1:1) and recrystallize from ethanol for high purity .

Critical variables : Solvent polarity (DMF enhances nucleophilicity), stoichiometry of sulfonating agents, and reaction time (excessive heating may degrade the sulfonamide group).

How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

Level: Advanced

Answer:

Discrepancies between experimental NMR spectra and computational models (e.g., DFT) often arise from conformational flexibility or solvent effects. Methodological steps include:

- Conformational analysis : Use molecular dynamics simulations to identify dominant conformers in solution .

- Solvent correction : Apply implicit solvent models (e.g., COSMO-RS) to computational NMR predictions .

- Cross-validation : Compare with XRD data (if available) to confirm solid-state structure and assess dynamic effects .

Example : If the sulfonamide proton signal splits unexpectedly, evaluate hydrogen bonding interactions using IR spectroscopy (stretching frequencies ~3350 cm⁻¹ for N-H) .

What strategies are effective for improving the aqueous solubility of this hydrophobic sulfonamide compound?

Level: Basic

Answer:

The tetrahydrothiophene dioxide and 3-methoxyphenyl groups contribute to hydrophobicity. Solubility enhancement methods:

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .

- Salt formation : React the sulfonamide with NaOH to form a sodium salt, improving ionic solubility .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations above critical micelle concentration .

Validation : Measure solubility via UV-Vis spectroscopy at λmax of the pyrazole ring (~280 nm) .

How can molecular docking studies elucidate the biological target specificity of this compound?

Level: Advanced

Answer:

The sulfonamide group often targets enzymes like carbonic anhydrase or tyrosine kinases. Methodological workflow:

Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., COX-2, EGFR) using databases like PDB .

Docking protocols : Use AutoDock Vina with flexible ligand parameters and rigid receptor grids. Account for the tetrahydrothiophene dioxide’s conformational strain .

Binding affinity validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Case study : If contradictory activity data arises (e.g., low IC₅₀ but high docking scores), assess off-target interactions via proteome-wide docking screens .

What analytical techniques are most reliable for characterizing the sulfonamide and tetrahydrothiophene dioxide moieties?

Level: Basic

Answer:

- FTIR : Confirm sulfonamide via S=O asymmetric stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Identify the tetrahydrothiophene dioxide’s methylene protons (δ 3.1–3.5 ppm) and sulfonamide’s aromatic coupling .

- XRD : Resolve crystal packing effects, particularly hydrogen bonding between sulfonamide and adjacent heterocycles .

Pitfalls : Overlapping signals in NMR? Use 2D techniques (HSQC, HMBC) to assign quaternary carbons .

How can contradictory biological activity data across cell lines be systematically addressed?

Level: Advanced

Answer:

Divergent results (e.g., potent in HeLa cells but inactive in MCF-7) may stem from differential expression of target proteins or metabolic instability. Approaches:

- Transcriptomic profiling : Use RNA-seq to compare target gene expression across cell lines .

- Metabolic stability assays : Incubate the compound with liver microsomes and analyze via LC-MS for degradation products .

- Off-target screening : Employ kinome-wide profiling to identify unintended interactions .

Theoretical framework : Link findings to systems biology models to predict cell-specific responses .

What role does the 3-methoxyphenyl group play in modulating this compound’s pharmacokinetics?

Level: Advanced

Answer:

The 3-methoxyphenyl moiety influences:

- Metabolism : O-demethylation by CYP450 enzymes (e.g., CYP3A4), detected via LC-MS metabolite profiling .

- Membrane permeability : LogP increases by ~0.5 units compared to unsubstituted phenyl, measured via shake-flask assays .

- Plasma protein binding : Use equilibrium dialysis to quantify albumin binding, which reduces free drug concentration .

Optimization strategy : Replace methoxy with fluorine to block metabolism while maintaining hydrophobicity .

How can process simulation tools optimize large-scale synthesis while minimizing byproducts?

Level: Advanced

Answer:

Leverage AI-driven platforms like COMSOL Multiphysics to:

- Model reaction kinetics : Predict byproduct formation (e.g., sulfonic acid derivatives) under varying temperatures .

- Scale-up parameters : Simulate heat transfer and mixing efficiency in batch reactors to maintain yield >85% .

- Sustainability : Screen green solvents (e.g., cyclopentyl methyl ether) using machine learning-based solvent selection tools .

Validation : Compare simulated and experimental HPLC purity data post-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.